molecular formula C12H12N2O3 B12916072 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione CAS No. 91393-24-7

5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B12916072
CAS No.: 91393-24-7
M. Wt: 232.23 g/mol
InChI Key: VBRHBQIGHOJXEY-UHFFFAOYSA-N
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Description

5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione is a pyrimidine-2,4-dione derivative, a class of heterocyclic compounds demonstrating significant potential in therapeutic and materials science research. Pyrimidine-2,4-dione derivatives are recognized for their diverse biological activities, which can include antimicrobial effects against organisms such as Staphylococcus aureus and Escherichia coli , as well as anti-inflammatory and antirheumatic properties, as seen in related compounds developed as matrix metalloproteinase inhibitors for conditions like osteoarthritis and rheumatoid arthritis . The core pyrimidine-2,4-dione structure is a privileged scaffold in medicinal chemistry, and its derivatives are frequently investigated for their hypoglycemic activity, often acting through the PPARγ receptor pathway to improve insulin sensitivity . Beyond biomedical applications, pyrimidine derivatives are also being explored as promising, non-toxic corrosion inhibitors for carbon steel in acidic media, with research utilizing advanced methods like machine learning to discover novel molecules with high inhibition efficiency . The specific substitution pattern of this compound, featuring a hydroxy-(4-methylphenyl)methyl group at the 5-position, is designed to modulate its electronic properties, steric profile, and binding affinity to biological targets or metal surfaces. This makes it a compound of interest for developing new therapeutic agents or functional materials. Researchers can employ this compound in high-throughput screening, structure-activity relationship (SAR) studies, and mechanistic investigations across these fields. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

91393-24-7

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O3/c1-7-2-4-8(5-3-7)10(15)9-6-13-12(17)14-11(9)16/h2-6,10,15H,1H3,(H2,13,14,16,17)

InChI Key

VBRHBQIGHOJXEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CNC(=O)NC2=O)O

Origin of Product

United States

Preparation Methods

Key Reaction Type:

  • Condensation Reaction : The nucleophilic site at the 5-position of the pyrimidine ring reacts with the carbonyl group of the aldehyde or ketone, forming a hydroxyalkylated product.

Typical Precursors:

Reaction Conditions:

  • Solvents such as ethanol, methanol, or aqueous mixtures
  • Mild acidic or basic catalysts to facilitate condensation
  • Controlled temperature (room temperature to reflux) to optimize yield and selectivity

Detailed Preparation Method

Stepwise Synthesis Outline:

Step Description Reagents/Conditions Outcome
1 Activation of Pyrimidine Core Use of uracil or thymine as starting material Provides reactive site at C-5
2 Condensation with 4-methylbenzaldehyde Stirring in ethanol with mild acid/base catalyst (e.g., acetic acid or sodium hydroxide) Formation of 5-(hydroxy-(4-methylphenyl)methyl) derivative
3 Purification Recrystallization or chromatographic techniques Isolation of pure product

Reaction Mechanism Notes:

  • The nucleophilic C-5 position of the pyrimidine ring attacks the electrophilic carbonyl carbon of the aldehyde.
  • The intermediate formed is a carbinol (hydroxyalkyl) derivative rather than a fully dehydrated alkene, due to stabilization by the pyrimidine ring and reaction conditions favoring the hydroxy form.

Research Findings and Optimization

  • Yield and Purity : The yield depends on the molar ratio of reactants, solvent choice, and catalyst concentration. Mild acidic conditions favor higher selectivity for the hydroxyalkylated product.
  • Temperature Control : Elevated temperatures can lead to side reactions such as dehydration or polymerization; thus, moderate heating or room temperature is preferred.
  • Solvent Effects : Polar protic solvents enhance solubility of pyrimidine derivatives and facilitate the condensation reaction.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Condition Effect on Product
Pyrimidine derivative Uracil or thymine derivatives Provides reactive C-5 site
Aldehyde 4-methylbenzaldehyde Source of hydroxy-(4-methylphenyl)methyl group
Catalyst Acetic acid, NaOH (0.1-1 M) Influences reaction rate and selectivity
Solvent Ethanol, methanol, water mixtures Solubility and reaction medium
Temperature 20–80 °C Higher temp may reduce selectivity
Reaction time 2–24 hours Longer time may increase conversion

Alternative Synthetic Routes

While the direct condensation is the most straightforward method, alternative approaches reported in related pyrimidine chemistry include:

  • Reductive Alkylation : Using formaldehyde and sodium cyanoborohydride for N-alkylation on pyrimidine derivatives, though less common for C-5 substitution.
  • Metal-Catalyzed Coupling : Palladium-catalyzed cross-coupling reactions to introduce arylmethyl groups, but these are more complex and less direct for this compound.
  • Multistep Synthesis : Starting from substituted pyrimidine precursors, involving protection, substitution, and deprotection steps to install the hydroxy-(4-methylphenyl)methyl group.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Matrix Metalloproteinase Inhibition

One of the prominent applications of 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione is its role as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix components and are implicated in various diseases, including:

  • Cardiovascular Diseases : MMPs contribute to heart disease and cardiac insufficiency.
  • Inflammatory Conditions : They play a role in inflammatory bowel disease and rheumatoid arthritis.
  • Cancer Progression : MMPs facilitate tumor invasion and metastasis.

The compound's ability to selectively inhibit MMP-13 has been documented, suggesting potential therapeutic applications in treating conditions related to excessive tissue breakdown .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione. Research indicates that compounds within this class can exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds similar to 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione demonstrated zones of inhibition against various pathogenic bacteria.
  • Antifungal Activity : Certain derivatives were found to inhibit fungal growth effectively, making them candidates for developing new antifungal agents .

Synthesis and Catalysis

The synthesis of 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione can be achieved through innovative catalytic methods. Recent advancements include:

  • Green Chemistry Approaches : Utilizing hybrid catalysts that promote environmentally friendly synthesis processes.
  • Multicomponent Reactions : These methods allow for efficient synthesis while minimizing waste and improving yields .

Data Table: Summary of Biological Activities

Application AreaActivity TypeExample Findings
Medicinal ChemistryMMP InhibitionSelective inhibition of MMP-13 linked to arthritis
Antimicrobial ActivityAntibacterialEffective against Bacillus subtilis
AntifungalSignificant inhibition against Fusarium oxysporum
SynthesisCatalytic MethodsUtilization of hybrid catalysts

Case Studies

Several case studies exemplify the compound's potential:

  • Case Study 1 : A study on the use of pyrimidine derivatives as MMP inhibitors demonstrated a marked reduction in inflammatory markers in animal models of arthritis, suggesting therapeutic efficacy.
  • Case Study 2 : Research involving the synthesis of novel pyrimidine compounds showed promising results in antimicrobial assays, with certain derivatives outperforming traditional antibiotics against resistant strains.

Mechanism of Action

The mechanism of action of 5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their functions. The pyrimidine core can also interact with nucleic acids, potentially affecting DNA or RNA synthesis and function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent (Position 5) Molecular Weight (g/mol) Solubility (Predicted) Key Structural Features
5-Methyluracil (Thymine) -CH₃ 126.11 High in water Small aliphatic group; nucleic acid base
5-(2-Hydroxyethyl)-pyrimidine-2,4-dione -CH₂CH₂OH 156.14 Moderate Polar hydroxyethyl chain
5-Bromo-1H-pyrimidine-2,4-dione -Br 193.98 Low Electrophilic halogen; reactive
Target Compound -CH(OH)(C₆H₄-4-CH₃) ~258.27 Low to moderate Bulky aromatic; hydroxyl enhances H-bonding

Key Observations :

  • The hydroxyl group may facilitate hydrogen bonding with biological targets, similar to 5-(2-hydroxyethyl) analogs .
Enzyme Inhibition
  • 5-Bromo derivatives exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~10–50 µM) due to halogen-mediated electrophilic interactions .
  • Hydroxyethyl analogs show moderate AChE inhibition (IC₅₀ ~100–200 µM), with solubility limiting efficacy .
  • Target Compound : The aromatic substituent may enhance binding to hydrophobic enzyme pockets (e.g., AChE), though steric bulk could reduce affinity compared to smaller substituents.
Cytotoxic Potential
  • 5-Fluoro derivatives (e.g., 5-fluoro-1H-pyrimidine-2,4-dione in ) demonstrate cytotoxicity via thymidylate synthase inhibition .
  • Target Compound : The 4-methylphenyl group could confer DNA intercalation or topoisomerase inhibition, akin to ellipticine derivatives, but this remains speculative without direct data.

Biological Activity

5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione, also known as 5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione, is a compound belonging to the pyrimidine family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity based on diverse research findings and studies.

PropertyValue
CAS No. 91393-24-7
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione
InChI Key VBRHBQIGHOJXEY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural features, particularly the hydroxy group and the p-tolylmethyl moiety. The hydroxy group can form hydrogen bonds with active sites on enzymes or receptors, potentially leading to inhibition or activation of their functions. The pyrimidine core may interact with nucleic acids, influencing DNA or RNA synthesis and function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione. For instance:

  • Activity Against Bacteria : The compound demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Antifungal Potential : In addition to its antibacterial effects, this compound has shown antifungal activity against several fungal strains, although specific data on MIC values for fungi are less frequently reported.

Anticancer Activity

The anticancer potential of 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione has been evaluated in various studies:

  • Cell Line Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating significant growth inhibition . For example, derivatives of similar pyrimidine compounds have shown promising results against a panel of 60 cancer cell lines.
  • Mechanistic Insights : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have explored the biological activity of related pyrimidine derivatives:

  • Pyrimidine Derivatives in Cancer Therapy : A study demonstrated that pyrimidine derivatives with similar structures exhibited potent anticancer activity by targeting specific kinases involved in tumor growth .
  • Combination Therapies : Research has suggested that combining this compound with other therapeutic agents may enhance its efficacy against resistant bacterial strains and cancer cells .

Q & A

Q. What synthetic methodologies are most effective for preparing 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione?

The compound can be synthesized via condensation reactions between substituted benzyl derivatives and pyrimidine precursors. For example, analogous pyrimidine derivatives are synthesized using nucleophilic substitution under basic conditions (e.g., sodium methoxide) to facilitate coupling between aryl groups and the pyrimidine core . Reaction optimization often involves varying solvents (e.g., DMF, THF) and temperatures (80–110°C) to maximize yield and purity. Characterization via HPLC and NMR is critical to confirm regioselectivity and rule out side products .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

1H/13C NMR and FT-IR are pivotal for confirming the hydroxy-(4-methylphenyl)methyl substitution pattern. For instance, the hydroxy group’s resonance appears as a broad peak at ~5.5 ppm in DMSO-d6, while aromatic protons of the 4-methylphenyl group split into distinct doublets (δ 7.2–7.4 ppm) . IR stretches at ~1650 cm⁻¹ confirm the pyrimidine-dione carbonyl groups. Discrepancies in spectral data (e.g., unexpected splitting) may require X-ray crystallography to resolve, as seen in analogous compounds .

Q. What preliminary assays are recommended to explore its biological activity?

Begin with enzyme inhibition assays (e.g., kinases, hydrolases) due to pyrimidine derivatives’ known interactions with ATP-binding pockets. Use fluorescence-based or colorimetric readouts (e.g., NADH depletion for dehydrogenase inhibition) . Cytotoxicity screening in cancer cell lines (e.g., MTT assay) and antimicrobial disk diffusion tests (vs. Gram+/Gram− bacteria) provide initial activity profiles. Dose-response curves (IC50/MIC) should be validated with triplicate runs .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be systematically addressed?

Conflicting results (e.g., varying IC50 values) may stem from differences in assay conditions (pH, temperature) or compound purity. Reproducibility requires:

  • Purity validation : Use HPLC (>95% purity) and elemental analysis .
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays .
  • Structural analogs : Compare activity of derivatives to isolate pharmacophoric groups. For example, replacing the 4-methylphenyl group with halogenated analogs may enhance potency .

Q. What computational strategies predict binding modes of this compound with target proteins?

Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of homologous enzymes (e.g., dihydrofolate reductase) can identify key interactions. Focus on hydrogen bonding with the dione moiety and hydrophobic contacts with the 4-methylphenyl group . MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes. Validate predictions with mutagenesis (e.g., alanine scanning of binding-site residues) .

Q. How can reaction intermediates be characterized to optimize synthetic yield?

Isolate intermediates via flash chromatography and analyze via LC-MS. For example, intermediates in analogous syntheses show mass peaks corresponding to [M+H]+ ions with m/z ~250–300 . Adjust reaction stoichiometry (e.g., excess benzyl chloride) if intermediates accumulate. Kinetic studies (NMR monitoring) identify rate-limiting steps, such as hydroxyl group deprotonation .

Q. What strategies mitigate degradation during storage?

The compound’s hydroxy group makes it prone to oxidation. Store under inert atmosphere (N2/Ar) at –20°C in amber vials. Lyophilization improves stability for long-term storage. Periodic stability testing via TLC or HPLC detects degradation products (e.g., quinone formation) .

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